molecular formula C23H32N6O3 B2359889 7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 896299-45-9

7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2359889
CAS RN: 896299-45-9
M. Wt: 440.548
InChI Key: VYRFKSWIFMIVJL-UHFFFAOYSA-N
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Description

7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O3 and its molecular weight is 440.548. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to the specified molecule have been synthesized and evaluated for various biological activities. For instance, derivatives of purine-2,6-dione have been explored for their cardiovascular activity, including antiarrhythmic and hypotensive effects, showing potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004). Similarly, another study focused on the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis, highlighting the antimicrobial potential of these compounds (Konduri et al., 2020).

Fluorescence and Imaging Applications

Research on long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety suggests applications in fluorescence microscopy and the visualization of specific receptors overexpressed in cells, such as the 5-HT1A receptors (Lacivita et al., 2009). This indicates potential research applications in bioimaging and molecular diagnostics.

Therapeutic Applications

Several synthesized compounds with structures akin to the specified molecule have shown promising pharmacological activities. For example, xanthene derivatives have been developed for their antiasthmatic activity, targeting vasodilatory pathways and suggesting a therapeutic application in respiratory conditions (Bhatia et al., 2016). Additionally, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, related in structural complexity, have been explored as ABC ring models of saframycins, indicating potential applications in cancer therapy (Saito et al., 1997).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, in a similar way to other arylpiperazine based alpha1-adrenergic receptors antagonists . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds .

Result of Action

The compound’s action on the alpha1-adrenergic receptors leads to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the treatment of various neurological conditions .

properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-16(2)9-10-29-19(24-21-20(29)22(30)25-23(31)26(21)3)15-27-11-13-28(14-12-27)17-5-7-18(32-4)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRFKSWIFMIVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isopentyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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